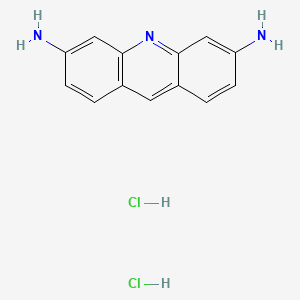

Dihydrochlorure de proflavine

Vue d'ensemble

Description

Le dihydrochlorure de proflavine, également connu sous le nom de 3,6-diaminoacridine dihydrochlorure, est un dérivé de l'acriflavine. C'est un colorant fluorescent et un puissant agent antimicrobien. Historiquement, il a été utilisé comme antiseptique topique et était autrefois utilisé comme antiseptique urinaire. Le this compound est connu pour sa capacité à s'intercaler dans l'ADN, provoquant des mutations en s'insérant entre les paires de bases .

Applications De Recherche Scientifique

Proflavine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent dye for studying molecular interactions and structures.

Biology: Employed in microscopy for staining cells and tissues due to its fluorescent properties.

Medicine: Investigated for its antimicrobial properties and potential use in treating infections. It is also studied for its mutagenic effects on DNA, which can be useful in genetic research.

Industry: Utilized in the development of new antimicrobial agents and as a tool in various biochemical assays .

Mécanisme D'action

Target of Action

The primary target of Proflavine Dihydrochloride is DNA . It acts by intercalating DNA, which is a process where the compound inserts itself between the base pairs of the DNA helix .

Mode of Action

Proflavine Dihydrochloride interacts with its target, DNA, by intercalation . This interaction disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . This disruption of DNA synthesis prevents bacterial reproduction .

Biochemical Pathways

The intercalation of Proflavine Dihydrochloride into DNA disrupts the normal biochemical pathways of DNA replication . This disruption leads to high levels of mutation in the copied DNA strands, which prevents the bacteria from reproducing .

Result of Action

The result of Proflavine Dihydrochloride’s action is the prevention of bacterial reproduction . By disrupting DNA synthesis and causing high levels of mutation in the copied DNA strands, Proflavine Dihydrochloride inhibits the growth and survival of bacteria .

Action Environment

The action of Proflavine Dihydrochloride can be influenced by environmental factors. For instance, in the presence of light, Proflavine Dihydrochloride can induce double-stranded breaks in DNA . .

Analyse Biochimique

Biochemical Properties

Proflavine Dihydrochloride is known to have a mutagenic effect on DNA by intercalating between nucleic acid base pairs . It differs from most other mutagenic components by causing base pair deletions or base pair insertions and not substitutions . In the presence of light, Proflavine Dihydrochloride can induce double-stranded breaks in DNA .

Cellular Effects

Proflavine Dihydrochloride has been shown to lead to mutations in viruses and bacteria and DNA-breaking in cells . This is possibly due to the ability of Proflavine Dihydrochloride to stabilize DNA-topoisomerase II intermediates .

Molecular Mechanism

The mechanism of action of Proflavine Dihydrochloride involves intercalating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction .

Temporal Effects in Laboratory Settings

The excited-state dynamics of Proflavine Dihydrochloride after intercalation into DNA duplex has been studied using femtosecond time-resolved spectroscopy . Both fluorescence and the triplet excited-state generation of Proflavine Dihydrochloride were quenched after intercalation into DNA, due to ultrafast non-radiative channels .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le dihydrochlorure de proflavine est synthétisé à partir de l'acridine par une série de réactions chimiques. La principale voie de synthèse implique la nitration de l'acridine pour former la 3,6-dinitroacridine, suivie d'une réduction pour obtenir la 3,6-diaminoacridine. Ce composé est ensuite réagi avec de l'acide chlorhydrique pour produire du this compound .

Méthodes de Production Industrielle : La production industrielle du this compound implique généralement des processus de nitration et de réduction à grande échelle dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée. Le produit final est purifié par recristallisation ou d'autres méthodes appropriées pour atteindre la qualité souhaitée pour les applications médicales et de recherche .

Analyse Des Réactions Chimiques

Types de Réactions : Le dihydrochlorure de proflavine subit plusieurs types de réactions chimiques, notamment:

Oxydation : La proflavine peut être oxydée pour former divers dérivés, selon les conditions et les réactifs utilisés.

Réduction : Les groupes nitro des composés précurseurs sont réduits en groupes amino pendant la synthèse.

Substitution : La proflavine peut participer à des réactions de substitution, en particulier impliquant ses groupes amino.

Réactifs et Conditions Communs:

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le chlorure d'étain(II) ou la poudre de fer en milieu acide sont utilisés.

Substitution : Des réactifs comme les halogènes ou les agents alkylants peuvent être utilisés pour les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la proflavine, qui peuvent avoir des propriétés biologiques et chimiques différentes .

4. Applications de Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique:

Chimie : Utilisé comme colorant fluorescent pour étudier les interactions et les structures moléculaires.

Biologie : Employé en microscopie pour la coloration des cellules et des tissus en raison de ses propriétés fluorescentes.

Médecine : Investigué pour ses propriétés antimicrobiennes et son utilisation potentielle dans le traitement des infections. Il est également étudié pour ses effets mutagènes sur l'ADN, ce qui peut être utile dans la recherche génétique.

Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens et comme outil dans diverses analyses biochimiques .

5. Mécanisme d'Action

Le this compound exerce ses effets principalement par l'intercalation de l'ADN. En s'insérant entre les paires de bases de l'ADN, il perturbe la structure et la fonction normales de l'acide nucléique. Cette intercalation peut conduire à des mutations, y compris des délétions ou des insertions de paires de bases, ce qui peut inhiber la réplication et la transcription bactériennes. L'activité antimicrobienne du composé est attribuée à sa capacité à interférer avec les processus de l'ADN dans les micro-organismes .

Composés Similaires:

Acriflavine : Un autre dérivé de l'acridine ayant des propriétés antimicrobiennes similaires.

Bromure d'Éthidium : Un agent intercalant de l'ADN bien connu utilisé en biologie moléculaire.

DAPI (4',6-diamidino-2-phénylindole) : Une coloration fluorescente qui se lie fortement à l'ADN.

Unicité : Le this compound est unique en raison de son double rôle à la fois de colorant fluorescent et d'agent antimicrobien. Sa capacité à induire des mutations en s'intercalant dans l'ADN le distingue de nombreux autres composés antimicrobiens, qui agissent généralement par des mécanismes différents .

Comparaison Avec Des Composés Similaires

Acriflavine: Another acridine derivative with similar antimicrobial properties.

Ethidium Bromide: A well-known DNA intercalating agent used in molecular biology.

DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to DNA.

Uniqueness: Proflavine dihydrochloride is unique due to its dual role as both a fluorescent dye and an antimicrobial agent. Its ability to induce mutations by intercalating into DNA sets it apart from many other antimicrobial compounds, which typically act through different mechanisms .

Propriétés

IUPAC Name |

acridine-3,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.2ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;/h1-7H,14-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIHFKAEJAVELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3.2HCl, C13H13Cl2N3 | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967622 | |

| Record name | Acridine-3,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Proflavine dihydrochloride is an orange-red to brown-red crystalline powder. pH (0.1% aqueous solution) 2.5-3.0. | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

531-73-7 | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Proflavine dihydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine-3,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridine-3,6-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EZ5R5IR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

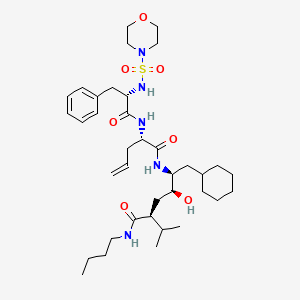

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)

![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/new.no-structure.jpg)

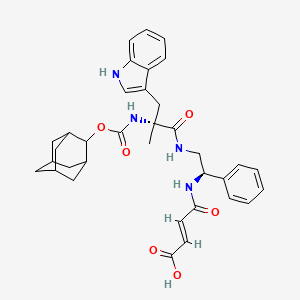

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)

![[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate](/img/structure/B1679101.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)